N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRBHLGOMGOIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(3-bromophenyl)-1,3,4-oxadiazole-2-amine, which is then acylated with propanoyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as azides or nitriles.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with various molecular targets. It is believed to act as an enzyme inhibitor by binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various physiological processes, making it useful in the treatment of certain diseases.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 3-bromophenyl group in the target compound (vs. 3-nitrophenyl in 8h or 4-chlorophenyl in 7k ) enhances lipophilicity and may improve blood-brain barrier penetration. Bromine’s larger atomic radius compared to chlorine or nitro groups could also influence steric interactions in biological targets.
- Side Chain Variations: Propanamide derivatives with sulfanyl linkages (e.g., 8a, 8k ) exhibit higher melting points (95–159°C) compared to non-sulfanyl analogs, suggesting stronger intermolecular forces (e.g., hydrogen bonding via –SH groups).
Anticancer Activity
- Compound 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Fig. 19 ) showed potent inhibition of histone deacetylase (HDAC)-8, with IC₅₀ values of 1.2 µM against MCF-7 breast cancer cells. The propanamide chain’s flexibility and hydrogen-bonding capacity were critical for binding to HDAC’s catalytic zinc ion .
- N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propanamide is hypothesized to share this mechanism due to its structurally similar propanamide group, though the bromophenyl substituent may enhance DNA intercalation or topoisomerase inhibition, as seen in brominated heterocycles .
Antimicrobial and Antidiabetic Activity
- N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) demonstrated α-glucosidase inhibition (IC₅₀ = 2.8 µM), attributed to the indole moiety’s interaction with enzyme active sites .
- 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) exhibited moderate antibacterial activity against E. coli (MIC = 32 µg/mL), likely due to the aminophenyl group’s polarity enhancing membrane penetration .
Toxicity and Solubility
- Hemolytic Potential: Chlorophenyl-sulfonyl derivatives (e.g., 7k ) showed low hemolysis (<5% at 100 µg/mL), suggesting that bulky aromatic groups like bromophenyl may reduce cytotoxicity compared to smaller substituents.
- Solubility: Propanamide analogs with ethoxy groups (e.g., 8k ) displayed improved aqueous solubility compared to non-polar derivatives, a critical factor for oral bioavailability.
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzohydrazide with an appropriate acylating agent under dehydrating conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 3-bromobenzohydrazide and an acylating agent (e.g., propanoyl chloride).
- Reagents : Phosphorus oxychloride (POCl₃) is often used as a dehydrating agent.
- Reaction Conditions : The reaction proceeds under reflux conditions to facilitate cyclization and formation of the oxadiazole ring.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays showed that this compound exhibited a dose-dependent cytotoxic effect against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC₅₀ values in the micromolar range.
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via p53 activation |
| U-937 | 12.0 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Case Study 2 : In a study evaluating various oxadiazole derivatives against bacterial strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with key cellular pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase cleavage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide and its analogs?
- Methodological Answer : The compound is typically synthesized via a convergent approach involving cyclization of aryl hydrazides to form the 1,3,4-oxadiazole core, followed by coupling with propanamide derivatives. For example, 3-bromo-N-(thiazol-2-yl)propanamide intermediates are reacted with 5-aryl-1,3,4-oxadiazole-2-thiols in polar aprotic solvents (e.g., DMF) using coupling reagents like COMU® and triethylamine . Reaction conditions (e.g., −78°C for fluorinated analogs) and purification techniques (e.g., flash chromatography) significantly impact yields and purity .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : - and -NMR to confirm chemical environments (e.g., oxadiazole C-2 at δ ~160 ppm, propanamide carbonyl at δ ~168 ppm) .
- IR spectroscopy : Key peaks include C=O stretches (~1685 cm) and N–H vibrations (~3305 cm) .
- HPLC : Purity assessment (e.g., 84–98% for analogs) .
- Melting points : Reported ranges (e.g., 202–208°C) help verify consistency .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Methodological Answer : Common assays include:
- Antifungal activity : Broth microdilution against Candida spp., with MIC values compared to reference drugs (e.g., ketoconazole) .
- Enzyme inhibition : Urease or lipoxygenase (LOX) inhibition assays, using spectrophotometric monitoring of substrate conversion .
- Cytotoxicity : MTT assays on mammalian cell lines to establish therapeutic indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To assign coupling patterns and verify connectivity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out adducts .
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation (e.g., analogs in Acta Crystallographica) .
Q. What strategies optimize low reaction yields in propanamide-oxadiazole coupling?
- Methodological Answer : Low yields (e.g., 24–38% in ) may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Reagent selection : Switching from COMU® to HATU or PyBOP for better activation .
- Solvent optimization : Testing DMSO or THF for improved solubility .
- Temperature control : Gradual warming from −78°C to RT to suppress side reactions .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodological Answer :
- 3-Bromophenyl vs. 4-chlorophenyl : Bromine’s larger size enhances lipophilicity, potentially improving membrane penetration but may reduce solubility. Comparative MIC studies show brominated analogs exhibit stronger antifungal activity (MIC 8–16 µg/mL vs. 25 µg/mL for chlorinated derivatives) .
- Oxadiazole vs. thiadiazole : Replacing oxygen with sulfur alters electronic properties, affecting enzyme binding (e.g., urease inhibition drops by ~30% in thiadiazole analogs) .
Q. What computational approaches predict binding modes with target enzymes?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with LOX active site residues) .
- MD simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100-ns trajectories .
- QSAR studies : Regression models linking substituent electronic parameters (Hammett σ) to IC values .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across structural analogs?
- Methodological Answer : Discrepancies (e.g., high in vitro activity but low cellular efficacy) may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
